molecular formula C11H12O3 B6283434 (2E)-3-(3-methoxyphenyl)but-2-enoic acid CAS No. 1865690-01-2

(2E)-3-(3-methoxyphenyl)but-2-enoic acid

Cat. No. B6283434
CAS RN: 1865690-01-2
M. Wt: 192.2
InChI Key:
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Description

(2E)-3-(3-methoxyphenyl)but-2-enoic acid, also known as 3-methoxy-2-butenoic acid, is a naturally occurring organic compound belonging to the class of carboxylic acids. It is a colorless liquid that is miscible with water and ethanol. It is found in various plants and is also used in the synthesis of various compounds. This compound has been studied extensively and has been found to have a wide range of applications in the pharmaceutical and biotechnological industries.

Scientific Research Applications

(2E)-3-(3-methoxyphenyl)but-2-enoic acid has been studied extensively in the scientific research community and has been found to have a wide range of applications. It has been used in the synthesis of various compounds, such as insecticides, fungicides, and herbicides. Additionally, this compound has been used in the synthesis of pharmaceutical drugs, such as antifungal agents, and in the synthesis of cosmetics, such as sunscreens. Furthermore, this compound has been used in the synthesis of various polymers, such as polyurethanes and polyureas.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methoxyphenyl)but-2-enoic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase results in increased levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive functioning.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine in the body. This can lead to increased alertness and improved cognitive functioning. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, as well as to be an antioxidant.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(3-methoxyphenyl)but-2-enoic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low cost and easy availability. Additionally, this compound is relatively stable and has a wide range of applications in the scientific research community. However, this compound can be toxic and should be handled with care. Furthermore, it can be difficult to synthesize in large quantities and can be difficult to store for long periods of time.

Future Directions

The future of (2E)-3-(3-methoxyphenyl)but-2-enoic acid is promising, as it has a wide range of applications in the scientific research community. Future research should be focused on further exploring the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, future research should focus on developing improved methods for the synthesis of this compound in large quantities. Finally, further research should be conducted to explore the potential applications of this compound in the pharmaceutical and biotechnological industries.

Synthesis Methods

The synthesis of (2E)-3-(3-methoxyphenyl)but-2-enoic acid is relatively simple and can be achieved by a variety of methods. The most commonly used method is the hydrolysis of (2E)-3-(3-methoxyphenyl)but-2-enoic acidbutenal. This reaction involves the addition of an acid catalyst, such as sulfuric acid, to (2E)-3-(3-methoxyphenyl)but-2-enoic acidbutenal in an aqueous solution. The reaction proceeds to form this compound and water. Another method for the synthesis of this compound involves the reaction of (2E)-3-(3-methoxyphenyl)but-2-enoic acidbutenal with an alcohol in the presence of a base catalyst, such as sodium hydroxide. This reaction results in the formation of this compound and the corresponding alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3-methoxyphenyl)but-2-enoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form (E)-3-(3-methoxyphenyl)but-2-en-1-one", "Step 2: Conversion of (E)-3-(3-methoxyphenyl)but-2-en-1-one to (2E)-3-(3-methoxyphenyl)but-2-enoic acid through a series of reactions", "Step 2.1: Methylation of (E)-3-(3-methoxyphenyl)but-2-en-1-one with methyl iodide in the presence of sodium hydroxide to form (E)-3-(3-methoxyphenyl)-4-methylbut-2-en-1-one", "Step 2.2: Hydrolysis of (E)-3-(3-methoxyphenyl)-4-methylbut-2-en-1-one with hydrochloric acid to form (E)-3-(3-methoxyphenyl)-4-methylbut-2-enoic acid", "Step 2.3: Isomerization of (E)-3-(3-methoxyphenyl)-4-methylbut-2-enoic acid to (2E)-3-(3-methoxyphenyl)but-2-enoic acid in the presence of sodium bicarbonate and sodium chloride", "Step 2.4: Purification of (2E)-3-(3-methoxyphenyl)but-2-enoic acid through recrystallization from ethanol and water" ] }

CAS RN

1865690-01-2

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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